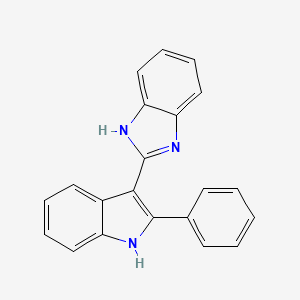

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-2-8-14(9-3-1)20-19(15-10-4-5-11-16(15)22-20)21-23-17-12-6-7-13-18(17)24-21/h1-13,22H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAJUYPACHXHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353729 | |

| Record name | 1H-Benzimidazole, 2-(2-phenyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300572-26-3 | |

| Record name | 1H-Benzimidazole, 2-(2-phenyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Phenyl 1h Indol 3 Yl 1h Benzimidazole and Its Analogs

Classical and Conventional Synthetic Routes

The foundational methods for constructing the 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole core have traditionally relied on well-established condensation and multi-component reaction strategies.

Condensation Reactions of o-Phenylenediamines with Indole (B1671886) Derivatives

The most conventional and widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. In the context of this compound, this involves the reaction of o-phenylenediamine with an appropriate indole derivative, such as indole-3-carboxylic acid or indole-3-carboxaldehyde (B46971).

This reaction is typically carried out under acidic conditions and often requires high temperatures to facilitate the cyclodehydration process. A variety of condensing agents and catalysts have been utilized to promote this transformation, including polyphosphoric acid (PPA), mineral acids like HCl, and Lewis acids. For instance, the synthesis of novel indole-benzimidazole derivatives has been achieved by condensing indole carboxylic acids with substituted o-phenylenediamines at high temperatures in the presence of polyphosphoric acid as a catalyst. researchgate.net

The general mechanism involves the initial formation of an amide or a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the benzimidazole (B57391) ring. The choice of solvent can also influence the reaction, with high-boiling point solvents like ethylene (B1197577) glycol or glycerol (B35011) sometimes employed. google.com

Table 1: Examples of Catalysts and Conditions for Condensation Reactions

| Indole Derivative | o-Phenylenediamine Derivative | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole-3-carboxylic acid | Substituted o-phenylenediamines | Polyphosphoric acid | Ethylene glycol | High temperature | Good | researchgate.net |

| Indole-3-carboxaldehyde | o-Phenylenediamine | Na2S2O5 | Solvent-free | Microwave irradiation | High | researchgate.net |

| Indole-3-carboxylic acid | o-Phenylenediamine | Phosphoric acid, Sulfuric acid | Glycerol, Ethylene glycol | 50-200°C | High | google.com |

Multi-component Reactions for Indole-Benzimidazole Core Construction

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like indole-benzimidazole derivatives in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption.

While specific MCRs for the direct synthesis of this compound are not extensively documented in introductory literature, the principles of MCRs are applicable. For example, a one-pot greener methodology has been reported for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives through the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.gov This demonstrates the potential of MCRs in constructing complex indole-containing heterocyclic systems.

A hypothetical MCR for an indole-benzimidazole core could involve the reaction of an o-phenylenediamine, an indole-3-carboxaldehyde, and a third component that facilitates the cyclization and introduces additional diversity. The development of novel MCRs for the synthesis of such scaffolds remains an active area of research.

Modern and Catalytic Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of this compound and its analogs. These modern approaches often utilize catalysts to achieve higher yields, milder reaction conditions, and greater functional group tolerance.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has become an indispensable tool in organic synthesis, and its application to the formation of indole and benzimidazole rings is well-documented. arabjchem.orgnih.gov While direct transition-metal catalyzed coupling for the synthesis of the entire this compound scaffold in one step is less common, these catalysts play a crucial role in the synthesis of the precursor indole and benzimidazole moieties which can then be coupled.

For instance, palladium-catalyzed reactions are widely used for the formation of C-C and C-N bonds, which are fundamental to the construction of these heterocyclic systems. researchgate.netmdpi.com Copper-catalyzed reactions are also prevalent, particularly in C-N bond formation. A copper-mediated three-component reaction of arylboronic acids, trimethylsilyl (B98337) azide, and aldehydes has been reported for the synthesis of benzimidazoles. researchgate.net

Table 2: Transition Metals in the Synthesis of Indole and Benzimidazole Scaffolds

| Metal Catalyst | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium | Cross-coupling, Cycloaddition, Oxidative cyclization | Synthesis of indole alkaloids | arabjchem.org |

| Copper | Ullmann-type C-N bond formation | Synthesis of multisubstituted indoles | researchgate.net |

| Cobalt | Cross-dehydrogenative coupling | Synthesis of indoles from ortho-alkenylanilines | mdpi.com |

Metal-Free and Green Chemistry Synthetic Protocols

In line with the growing emphasis on sustainable chemistry, metal-free and green synthetic protocols for benzimidazole synthesis have gained significant attention. chemmethod.com These methods aim to reduce the environmental impact by avoiding toxic metals and harsh reagents, and by utilizing environmentally benign solvents and energy sources.

One approach involves the use of molecular iodine under basic conditions for the transition-metal-free cyclization of imines to form N-protected benzimidazoles. organic-chemistry.org Another green protocol involves the reductive cyclization of o-phenylenediamine with CO2 and BH3NH3 to yield 1H-benzimidazole under mild conditions. researchgate.net Furthermore, a straightforward method for synthesizing the benzimidazole ring system involves a carbon-nitrogen cross-coupling reaction in the presence of K2CO3 in water, which is a highly environmentally friendly solvent. sphinxsai.commdpi.com

The synthesis of 2-substituted benzimidazoles has also been achieved using Brønsted acidic ionic liquid [DodecIm][HSO4] as a reusable catalyst, which offers high yields under mild reaction conditions. rsc.org These metal-free and green approaches provide viable alternatives to traditional methods, offering advantages in terms of cost, safety, and environmental impact.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rjptonline.org The synthesis of benzimidazole derivatives has been significantly improved through the application of microwave irradiation.

For example, a rapid and efficient one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes can be achieved under microwave irradiation. researchgate.net This method is often performed under solvent-free conditions, further enhancing its green credentials. dergipark.org.tr Microwave assistance has been successfully applied to various benzimidazole syntheses, including those catalyzed by solid supports like alumina (B75360) or those utilizing ionic liquids. rjptonline.orgmdpi.com

A microwave-assisted, Cu(I)-catalyzed, three-component reaction has been developed for the synthesis of complex benzimidazole derivatives, highlighting the synergy between modern catalytic methods and energy-efficient technologies. nih.govbeilstein-journals.org The significant reduction in reaction time, from hours to minutes, makes microwave-assisted synthesis a highly attractive approach for the rapid generation of libraries of benzimidazole-containing compounds for various applications. arkat-usa.orgtandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Condensation of o-phenylenediamine and cinnamaldehyde | Reflux conditions | 28 seconds at 200W | rjptonline.org |

| Synthesis of 2-(alkyoxyaryl)-1H-benzimidazoles | Longer reaction times | Short reaction times, solvent-free | researchgate.netdergipark.org.tr |

| Cu(I)-catalyzed three-component reaction | 12 hours | 15 minutes | nih.gov |

Chemoselective Synthetic Strategies

The synthesis of this compound and its derivatives often requires chemoselective approaches to achieve the desired products in good yields and to minimize side reactions. nih.gov One common strategy involves the condensation of an appropriately substituted o-phenylenediamine with an indole-3-carboxaldehyde derivative. nih.gov Researchers have explored various catalysts and reaction conditions to enhance the selectivity of this transformation. For instance, the use of ammonium (B1175870) chloride as a catalyst in ethanol (B145695) has been reported for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. iajpr.com This method is considered environmentally benign and provides good yields. iajpr.com

Another approach focuses on the reaction of substituted o-phenylenediamines with indole-3-carboxylic acids. A novel preparation method for 2-(1H-indol-3-yl)-1H-benzimidazole derivatives involves the direct condensation of these starting materials in a solvent, catalyzed by an acid such as phosphoric acid, sulfuric acid, or polyphosphoric acid. google.com This one-step reaction is advantageous due to its operational simplicity, time efficiency, ease of purification, and high yields. google.com

In cases where the indole nitrogen is unprotected, side reactions can occur. To circumvent this, protection of the indole nitrogen can be employed, although this may not always lead to a positive outcome. nih.gov For instance, an attempt to formylate 2-(1H-indol-3-yl)-1H-benzimidazole using the Vilsmeier-Haack reaction was unsuccessful due to significant decomposition of the reaction mixture. nih.gov Even with a protected indole nitrogen, the desired product was not obtained. nih.gov However, treatment of 2-(1-ethyl-1H-indol-3-yl)-1H-benzimidazole with n-butyllithium and dimethylformamide at low temperatures did yield the formylated product, albeit in a low yield. nih.gov

The reactivity of unsymmetrically substituted phenylenediamines can also lead to the formation of isomeric products. For example, the synthesis of CF3- and NO2-substituted 2-(1H-indol-3-yl)-1H-benzimidazoles resulted in a mixture of two isomers. nih.gov This highlights the importance of carefully selecting the starting materials and reaction conditions to control the regioselectivity of the reaction.

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing benzimidazole derivatives. researchgate.netmdpi.com This technique often leads to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netmdpi.com For instance, a microwave-assisted, one-pot synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been developed using Na2S2O5 as an oxidant under solvent-free conditions. researchgate.net

Strategies for Derivatization and Structural Modification

The structural framework of this compound offers multiple sites for derivatization, allowing for the systematic exploration of structure-activity relationships. Modifications can be introduced on the indole moiety, the benzimidazole ring, and the nitrogen atoms of both heterocyclic systems.

Varying the substituents on the indole ring is a key strategy for modulating the biological and physicochemical properties of the parent compound. The synthesis of analogs with different substitution patterns on the indole moiety can be achieved by starting with appropriately substituted indole-3-carboxaldehydes or indole-3-carboxylic acids. nih.govgoogle.com

Researchers have successfully introduced a range of substituents at various positions of the indole ring. For example, aliphatic groups, benzyl, and phenyl substituents have been incorporated on the nitrogen atom of the indole ring, resulting in the corresponding products in good to excellent yields. nih.gov Similarly, substituents at the C(2) position of the indole moiety have also been well-tolerated, leading to the desired products in good yields. nih.gov

The following table summarizes some examples of substitutions on the indole moiety:

| Compound | Substitution on Indole Moiety | Reference |

| 3b-g | N-Alkyl, N-Benzyl, N-Phenyl | nih.gov |

| 3h-m | C(2)-Substituted | nih.gov |

Modification of the benzimidazole portion of the molecule provides another avenue for structural diversification. This is typically accomplished by using substituted o-phenylenediamines in the condensation reaction. nih.goviajpr.com A wide array of substituents, including electron-donating and electron-withdrawing groups, have been introduced onto the benzene (B151609) ring of the benzimidazole scaffold.

For instance, the synthesis of 5-fluoro-2-(1H-indol-3-yl)-1H-benzimidazole derivatives has been reported. srrjournals.com The presence of a methoxy (B1213986) group on the benzene ring of the benzimidazole has also been explored, though in some cases, this led to slightly decreased yields and the formation of by-products. nih.gov

The table below illustrates some of the substitution patterns that have been investigated on the benzimidazole ring:

| Compound | Substitution on Benzimidazole Moiety | Reference |

| 3u | CF3-substituted | nih.gov |

| 3y | NO2-substituted | nih.gov |

| 3v, ac, ai | Methoxy-substituted | nih.gov |

The nitrogen atoms of both the indole and benzimidazole rings are amenable to alkylation and other functionalization reactions, providing a straightforward method for introducing further structural diversity. nih.govresearchgate.net N-alkylation can significantly influence the lipophilicity and, consequently, the biological activity of the compounds. nih.govacs.org

A common method for N-alkylation involves the treatment of the parent compound with an alkyl halide in the presence of a base. researchgate.net For example, N-methylated indolylbenzimidazole can be synthesized by reacting 2-(1H-indol-3-yl)-1H-benzimidazole with sodium hydride followed by methyl iodide. nih.gov This reaction can lead to the formation of a disubstituted product where both the indole and benzimidazole nitrogens are alkylated. nih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, have also been employed for the N-alkylation of 2-substituted benzimidazoles. researchgate.net

The choice of alkylating agent can be varied to introduce different alkyl chains with varying lengths and functionalities. nih.gov For instance, N-alkylation with C3-C10 alkyl bromides has been reported. researchgate.net It has been observed that increasing the number of carbon atoms in the linear alkyl chain at the N-1 position of the benzimidazole ring can influence the biological activity. nih.gov

To further expand the chemical space and potentially enhance the therapeutic profile, additional heterocyclic rings can be incorporated into the this compound scaffold. srrjournals.com This strategy aims to combine the structural features of different pharmacophores, which may lead to synergistic effects. nih.gov

Examples of this approach include the synthesis of benzimidazole derivatives linked to other heterocyclic systems such as pyrrole, triazole, and pyridine. srrjournals.comrsc.org For instance, pyrrole-substituted benzimidazoles have been investigated for their potential biological activities. srrjournals.com Similarly, benzimidazole-triazole hybrids have been synthesized and evaluated. srrjournals.com The synthesis of 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives has also been reported. rsc.org

The following table provides examples of compounds where additional heterocyclic scaffolds have been incorporated:

| Compound Type | Additional Heterocycle | Reference |

| Pyrrole substituted benzimidazoles | Pyrrole | srrjournals.com |

| Benzimidazole-triazole hybrids | Triazole | srrjournals.com |

| 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile | Pyridine | rsc.org |

Advanced Structural Characterization and Elucidation Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole, confirming the connectivity of its intricate ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential tools for elucidating the molecular structure in solution. Although specific spectral data for this compound is not extensively detailed in the available literature, ¹H NMR analysis has been performed. nih.gov For structurally related benzimidazole (B57391) compounds, the proton signals for the N-H group of the benzimidazole ring typically appear as a singlet in the downfield region of the spectrum, often above δ 12.0 ppm. rsc.org Aromatic protons on the benzimidazole, indole (B1671886), and phenyl rings would be expected to resonate in the δ 7.0–8.5 ppm range, exhibiting complex splitting patterns due to spin-spin coupling.

In ¹³C NMR spectra of similar benzimidazole derivatives, the carbon atom of the C=N bond within the imidazole (B134444) ring typically appears at approximately δ 151 ppm. rsc.org The various aromatic carbons would produce a series of signals between δ 110 and 150 ppm.

Interactive Data Table: Representative NMR Data for Related Benzimidazole Structures

Below is a table showing typical chemical shifts for a related compound, 2-phenyl-1H-benzimidazole, which can provide a comparative reference.

| Compound | Technique | Solvent | Chemical Shift (δ ppm) |

| 2-phenyl-1H-benzimidazole | ¹H NMR | DMSO | 12.95 (s, 1H, NH), 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H) rsc.org |

| 2-phenyl-1H-benzimidazole | ¹³C NMR | DMSO | 151.3, 143.8, 135.1, 130.2, 130.0, 129.1, 126.5, 122.7, 121.8, 118.9, 111.5 rsc.org |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. While specific HRMS data for this compound has not been published, this analysis is a standard characterization method for newly synthesized benzimidazole derivatives. nih.gov The technique provides a high-resolution mass-to-charge ratio (m/z) that can confirm the compound's molecular formula, C₂₁H₁₅N₃.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic vibrational frequencies of functional groups within the molecule. For benzimidazole-containing structures, the N-H stretching vibration is a key feature, typically observed as a distinct band in the region of 3160–3400 cm⁻¹. nih.gov The C=N stretching of the imidazole ring usually appears around 1600–1620 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically occur in the 1450–1600 cm⁻¹ range.

Interactive Data Table: Typical FTIR Absorption Bands for Benzimidazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretching | 3160–3400 nih.gov | Benzimidazole N-H |

| Aromatic C-H Stretching | >3000 | Ar-H |

| C=N Stretching | 1600–1620 nih.gov | Imidazole Ring |

| C=C Stretching | 1450–1600 | Aromatic Rings |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure and its packing arrangement in the solid state. Although a crystal structure for this compound is not currently available in the public domain, this technique has been widely applied to other benzimidazole derivatives. researchgate.netnih.gov Such analyses reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal lattice. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared to the theoretically calculated percentages based on the molecular formula. For this compound (C₂₁H₁₅N₃), this analysis would be used to confirm its elemental composition and purity. This method is routinely used to support the characterization of new benzimidazole compounds. rsc.org

Interactive Data Table: Calculated Elemental Composition for C₂₁H₁₅N₃

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 21 | 252.231 | 81.53% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 4.89% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 13.58% |

| Total | 309.372 | 100.00% |

Based on the conducted research, specific computational and theoretical investigation data for the exact compound “this compound” is not available in the provided search results. While extensive research exists for structurally similar compounds—such as 2-(1H-indol-3-yl)-1H-benzimidazole derivatives and other substituted phenyl-benzimidazoles—presenting this information would not adhere to the strict requirement of focusing solely on the specified molecule.

Therefore, it is not possible to generate a scientifically accurate article that strictly follows the provided outline for "this compound" without resorting to speculation or including data from different compounds, which is explicitly excluded by the instructions.

To provide the requested article, computational studies (DFT, FMO, MEP, Molecular Docking, and MD simulations) would need to be performed on "this compound" itself, and the results published in scientific literature.

Computational and Theoretical Investigations of 2 2 Phenyl 1h Indol 3 Yl 1h Benzimidazole

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptor Analysis

Generic QSAR studies on broader classes of benzimidazole (B57391) and indole (B1671886) derivatives have been performed to explore their potential as anticancer and antiviral agents. These studies typically involve the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

A hypothetical QSAR study for 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole would involve the following steps:

Data Set Collection: A series of structurally related compounds with their experimentally determined biological activities would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques.

Without a specific dataset of biological activities for a series of compounds related to this compound, a bespoke QSAR model cannot be constructed.

Table 1: Examples of Molecular Descriptors Relevant to QSAR Studies

| Descriptor Type | Examples | Description |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener Index, Randić Index, Kier & Hall Connectivity Indices | Characterizes the topology and branching of the molecular graph. |

| Geometrical | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Describes the 3D arrangement of atoms in space. |

| Electrostatic | Dipole Moment, Partial Charges, Electrostatic Potential | Relates to the distribution of charge within the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges, Electron Density | Derived from quantum mechanical calculations, providing insights into electronic properties. |

Photophysical Properties and Their Theoretical Description

The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and non-radiative decay processes. Detailed experimental and theoretical investigations specifically focused on the photophysical properties of this compound are not extensively reported in the available literature. However, the general photophysical behavior of related benzimidazole and indole derivatives has been a subject of interest.

The simulation of absorption and emission spectra provides valuable insights into the electronic transitions of a molecule. These simulations are typically performed using quantum-chemical methods such as Time-Dependent Density Functional Theory (TD-DFT).

For this compound, a theoretical simulation would involve:

Geometry Optimization: The ground state geometry of the molecule would be optimized to find its most stable conformation.

Excitation Energy Calculation: The energies and oscillator strengths of the electronic transitions from the ground state to various excited states would be calculated to simulate the absorption spectrum.

Excited State Geometry Optimization: The geometry of the first excited state would be optimized.

Emission Energy Calculation: The energy of the transition from the optimized first excited state back to the ground state would be calculated to simulate the emission (fluorescence) spectrum.

Specific simulated spectral data for this compound is not available.

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule in its excited state. This phenomenon is common in molecules containing both a proton-donating and a proton-accepting group in close proximity, often leading to a large Stokes shift in the fluorescence spectrum. While the core structure of this compound contains potential proton donor (N-H of indole and benzimidazole) and acceptor (N of benzimidazole) sites, specific studies confirming and detailing an ESIPT mechanism for this particular compound are not found in the search results. Research on other benzimidazole derivatives has shown that ESIPT can be a significant de-excitation pathway.

A theoretical investigation of ESIPT in this compound would involve mapping the potential energy surfaces of the ground and excited states along the proton transfer coordinate to identify the reaction pathway and energy barriers.

Intramolecular Charge Transfer (ICT) is another important process that can occur in the excited state of molecules, particularly those with electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the donor part to the acceptor part of the molecule, leading to a highly polar excited state. This process is often sensitive to the polarity of the solvent.

The this compound molecule possesses an indole group, which can act as an electron donor, and a benzimidazole group, whose character can be modulated by substitution. However, detailed studies on ICT processes specifically within this compound are not available. Theoretical calculations could provide insights into the charge distribution in the ground and excited states to assess the likelihood and nature of any ICT processes.

Biological Activity and Mechanistic Studies

Antimicrobial Activity

While the broader class of 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles has been a subject of antimicrobial investigation, specific and detailed experimental data for 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole is limited in the available scientific literature. A study that successfully synthesized this specific molecule did not report its individual performance in antimicrobial assays, focusing instead on other derivatives within the same series nih.gov. Therefore, quantitative data on its efficacy, spectrum, and antibiofilm properties are not available.

There is no specific data available from the searched literature detailing the antibacterial efficacy or spectrum of activity for this compound against bacterial strains such as Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium smegmatis, or Enterobacter sp. Studies on closely related derivatives have shown significant activity against staphylococci and M. smegmatis, suggesting the potential of this chemical scaffold nih.govbohrium.com. However, direct experimental evidence for the title compound is not provided.

Specific experimental results on the antifungal efficacy of this compound against fungal pathogens like Candida albicans or Aspergillus niger are not detailed in the available research. Related compounds within the 2-(1H-indol-3-yl)-1H-benzo[d]imidazole family have demonstrated activity against C. albicans, indicating that this structural class is a promising area for antifungal research nih.govbohrium.com.

No specific research findings were available to detail the antibiofilm properties of this compound. While certain derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have exhibited excellent activity in inhibiting biofilm formation and eliminating cells within mature biofilms, these findings have not been specifically reported for the 2-phenyl-indole derivative nih.govbohrium.com.

Although direct experimental validation for this compound is lacking, molecular docking studies on the broader class of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have identified several potential molecular mechanisms of action. These computational models suggest that the compound could interfere with essential microbial processes by targeting specific enzymes and proteins crucial for bacterial survival nih.govbohrium.com.

The shikimate pathway, which is essential for bacteria but absent in humans, is a key target for antimicrobial agents mdpi.com. Benzimidazole (B57391) derivatives have been investigated as inhibitors of shikimate kinase, the fifth enzyme in this pathway mdpi.com. While not specifically demonstrated for this compound, its core structure is consistent with scaffolds known to target this enzyme. Similarly, other azole-containing compounds are known to inhibit sterol 14-α demethylase, a critical enzyme in fungal ergosterol biosynthesis, but specific inhibitory data for the title compound is unavailable.

Molecular docking analyses have suggested that 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives may exert their antibacterial effects by targeting several essential proteins nih.govbohrium.com.

FtsZ Protein: Filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it a prime target for new antibacterial agents nih.govnih.gov. It is known that some substituted benzimidazoles can target FtsZ nih.gov. Molecular modeling suggests that the 2-(1H-indol-3-yl)-1H-benzo[d]imidazole scaffold fits within binding sites of this protein nih.govbohrium.com.

(p)ppGpp synthetases/hydrolases: These enzymes are involved in the bacterial stringent response, a stress survival mechanism. Inhibition of these proteins can disrupt bacterial ability to adapt to harsh environments. Substituted indoles and benzimidazoles have been shown to bind to these enzymes nih.gov.

Pyruvate (B1213749) Kinases: Benzimidazole-containing compounds have been identified as inhibitors of pyruvate kinase, an essential enzyme in glycolysis, exhibiting antistaphylococcal activity nih.govbohrium.com.

These computational findings point to potential mechanisms by which this compound might act, though they require experimental confirmation.

Data Tables

Due to the absence of specific experimental data for this compound in the provided scientific literature, data tables for its antimicrobial efficacy cannot be generated.

Detailed Scientific Information on this compound is Not Currently Available in Publicly Accessible Research.

Following a comprehensive search of scientific literature and databases for the chemical compound This compound , no specific data corresponding to the requested outline points—including its effects on cell membrane integrity, cellular electron transport chain, in vitro efficacy against cancer cell lines, or its specific mechanisms of action related to cell cycle regulation and apoptosis—could be located.

The performed searches yielded information on the broader class of benzimidazole derivatives, which are known for a wide range of biological activities, including anticancer properties. Research has been published on various analogues, such as those with different substitution patterns on the phenyl or indole (B1671886) rings. For instance, studies on "2-(5-phenylindol-3-yl)benzimidazole" derivatives have shown antiproliferative effects against certain cancer cells by inducing apoptosis through reactive oxygen species (ROS)-mediated mitochondrial damage nih.govconsensus.app. However, a direct transposition of these findings to the specifically requested compound is not scientifically valid, as minor structural changes, such as the position of the phenyl group on the indole ring, can significantly alter biological activity.

General studies on other benzimidazole-based compounds confirm their potential to induce cell cycle arrest and apoptosis in various cancer cell lines, but these findings are not specific to this compound mdpi.comnih.govscispace.comchiba-u.jp.

Without specific studies on This compound , it is not possible to provide an accurate and scientifically validated article that adheres to the strict requirements of the requested outline.

Anticancer / Antiproliferative Activity

Molecular Mechanisms of Antiproliferative Action

DNA Interaction and Topoisomerase Inhibition (e.g., Topoisomerase IIβ)

The benzimidazole and indole nuclei are recognized as important pharmacophores that can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. nih.gov Topoisomerases, such as Topoisomerase I (Topo I) and Topoisomerase II (Topo II), introduce transient breaks in DNA strands to manage topological challenges during cellular processes. nih.gov Compounds that interfere with this process can be categorized as either topoisomerase poisons, which stabilize the transient DNA-enzyme complex leading to DNA damage, or catalytic inhibitors. nih.govnih.gov

While direct studies on this compound are limited, research on structurally related compounds provides insight into its potential activity. For instance, various 2,5-disubstituted-benzoxazole and benzimidazole derivatives have been investigated for their inhibitory effects on eukaryotic DNA topoisomerase I and II. researchgate.net Certain benzimidazole derivatives have demonstrated significant activity as Topo I poisons, while others have shown potent inhibition of Topo II. researchgate.net The structure-activity relationships in these studies indicated that the nature and position of substituents on the benzimidazole ring system are critical for determining the potency and selectivity of topoisomerase inhibition. researchgate.net Specifically, the risk of cardiotoxicity associated with some clinical topoisomerase inhibitors is linked to their effects on the Topoisomerase IIβ isoform. nih.gov Therefore, designing selective inhibitors for the Topoisomerase IIα isoform, which is more prevalent in proliferating cells, is a key goal in developing safer anticancer agents. nih.gov The 2-phenyl-indole scaffold itself has also been identified as a promising framework for designing compounds with significant antiproliferative and anti-topoisomerase II activities. nih.gov

Anti-inflammatory Activity

Benzimidazole derivatives are widely recognized for their anti-inflammatory properties. nih.govnih.gov The anti-inflammatory potential of various 2-substituted benzimidazoles has been evaluated through in vitro assays that measure the inhibition of inflammatory mediators. nih.gov For example, studies on newly synthesized indole-2-formamide benzimidazole derivatives demonstrated a potent ability to inhibit the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. semanticscholar.org One derivative, compound 13b, showed particularly strong activity with IC50 values of 10.992 µM for NO, 2.294 µM for IL-6, and 12.901 µM for TNF-α inhibition. semanticscholar.org Such findings highlight the potential of the combined indole-benzimidazole scaffold to modulate the production of key pro-inflammatory cytokines. semanticscholar.org

The transient receptor potential vanilloid-1 (TRPV1) channel is a key receptor involved in pain and neurogenic inflammation. nih.gov It acts as a polymodal sensor activated by stimuli like heat, acid, and capsaicin. nih.govmdpi.com The activity of TRPV1 is upregulated during inflammation, making it a prime target for anti-inflammatory and analgesic drugs. nih.govbenthamopen.com Consequently, the development of TRPV1 antagonists is a significant area of research. researchgate.net

While direct evidence linking this compound to TRPV1 antagonism is not established, the benzimidazole core is a feature in some known TRPV1 antagonists. For example, a series of 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazole derivatives has been investigated for this activity. researchgate.net A candidate compound featuring a bipyridinyl benzimidazole structure was also developed as a potential TRPV1 antagonist, demonstrating efficacy in in vitro assays measuring calcium influx. mdpi.com This suggests that the benzimidazole framework present in this compound could potentially interact with the TRPV1 receptor, representing a possible, though yet unconfirmed, mechanism for its anti-inflammatory effects.

Antioxidant Activity

The antioxidant activity of indole and benzimidazole derivatives is a well-documented aspect of their biological profile. ijpsonline.commdpi.com A common method to evaluate this property is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. mdpi.comsemanticscholar.org

Studies on various 2-phenyl-1H-indoles and benzimidazoles have shown that their radical scavenging efficiency is influenced by the substituents on the aromatic rings. ijpsonline.com Compounds with electron-donating groups tend to exhibit stronger antioxidant activity. ijpsonline.com Research on a series of newly synthesized benzimidazoles demonstrated that their ability to scavenge DPPH radicals varied, with some compounds showing significant potential. mdpi.com For instance, 2-phenyl-1H-benzimidazole, a core part of the target molecule, has been evaluated alongside other derivatives for its antioxidant properties. mdpi.com The table below summarizes the DPPH scavenging activity for several related benzimidazole compounds, illustrating the potential of this chemical class. semanticscholar.org

| Compound | Structure | IC50 (µM) |

| 2-(1H-benzimidazol-2-yl)phenol | Benzimidazole with a phenol group at position 2 | 1974 |

| 2-p-tolyl-1H-benzimidazole | Benzimidazole with a tolyl group at position 2 | 773 |

| 2-(4-methoxyphenyl)-1H-benzimidazole | Benzimidazole with a methoxyphenyl group at position 2 | 800 |

| Data sourced from reference semanticscholar.org |

IC50 represents the concentration required to scavenge 50% of DPPH radicals.

Beyond radical scavenging, the antioxidant capacity of a compound can also be assessed by its reducing power and ability to chelate transition metals. The reducing power assay measures the ability of a compound to donate an electron, while metal chelation prevents the generation of highly reactive hydroxyl radicals via Fenton-type reactions.

Structure-Antioxidant Activity Relationships

The antioxidant potential of benzimidazole derivatives is a subject of significant research interest. researchgate.netmdpi.com The ability of these compounds to scavenge free radicals is closely linked to their molecular structure, particularly the nature and position of substituents on the benzimidazole and phenyl rings.

Studies on various 2-phenyl-1H-indoles and benzimidazoles have shown that the presence of electron-donating substituents enhances antioxidant activity. researchgate.netijpsonline.com For instance, compounds with hydroxyl groups directly attached to the phenyl ring exhibit significant antioxidant and radical scavenging capabilities. mdpi.comrsc.org Research indicates that 2-phenyl-1H-indoles generally show better antioxidant properties than their benzimidazole counterparts, which may be due to the presence of two electron-withdrawing nitrogen atoms in the benzimidazole nucleus. ijpsonline.com

The mechanism of antioxidant action is also structure-dependent. In some benzimidazole derivatives, the hydrogen atom abstraction (HAT) mechanism is favored in lipid phases, while the single-electron transfer (SET) mechanism is preferred in aqueous environments. The specific substitutions on the benzimidazole core dictate which mechanism prevails.

Key structural features influencing antioxidant activity include:

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings are critical. Compounds with multiple hydroxyl groups, such as 2,3-dihydroxy or 3,4-dihydroxy substitutions on the phenyl ring, show remarkable activity. rsc.org

Electron-Donating Groups: Substituents that can donate electrons, like halogens exhibiting a positive mesomeric effect (+M), can increase the total antioxidant capacity. ijpsonline.com

Heterocyclic Core: The nature of the heterocyclic system itself plays a role, with the indole nucleus sometimes conferring greater antioxidant potential compared to the benzimidazole nucleus. ijpsonline.com

| Compound Type | Key Structural Feature | Observed Antioxidant Effect |

|---|---|---|

| 2-Phenyl-1H-benzimidazole Derivatives | Hydroxyl groups on the phenyl ring | Significant free radical trapping and lipid peroxidation inhibition. mdpi.com |

| 2-Phenyl-1H-indoles | Electron-donating groups (e.g., halogens) | Enhanced total antioxidant capacity. ijpsonline.com |

| Benzimidazolyl-2-hydrazones | Two or three hydroxyl groups on the phenyl moiety | Markedly better activity. rsc.org |

Other Biological Engagements and Mechanistic Insights

Anthelmintic Activity

Benzimidazole derivatives are a cornerstone of anthelmintic therapy in both human and veterinary medicine. researchgate.netrsc.org The 2-phenyl-1H-benzimidazole scaffold has been investigated for its potential against various helminths, including gastrointestinal nematodes. nih.gov

Research has demonstrated that the parent compound, 2-phenylbenzimidazole, shows potent activity against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. hygeiajournal.com In one study, it caused paralysis and death significantly faster than the standard drug, piperazine citrate. hygeiajournal.com The mechanism of action for benzimidazoles typically involves binding to the protein β-tubulin in the parasite, which disrupts microtubule formation and leads to parasite death.

The structure-activity relationship for anthelmintic properties is influenced by substitutions on both the benzimidazole and the 2-phenyl rings. nih.gov For example, studies on benzimidazolyl-2-hydrazones revealed that compounds with hydroxyl groups on the phenyl ring had remarkable larvicidal effects against Trichinella spiralis. rsc.org Specifically, derivatives with two or three hydroxyl groups were capable of killing 100% of parasitic larvae at concentrations of 50 μg/ml. rsc.org

| Compound | Test Organism | Concentration (mg/ml) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|---|---|

| 2-phenylbenzimidazole | Pheretima posthuma | 100 | 0.931 ± 0.231 | 1.317 ± 0.149 |

| Piperazine Citrate (Standard) | Pheretima posthuma | 15 | 12.25 ± 0.25 | 29.5 ± 0.28 |

Antileishmanial Activity and Target Identification (e.g., Leishmanolysin GP63)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Benzimidazole derivatives have emerged as promising candidates for the development of new antileishmanial drugs. nih.govnih.gov Various 2-arylbenzimidazoles have shown antileishmanial action with potency in the low micromolar range. nih.gov

Studies have shown that substitutions on the benzimidazole ring system can lead to potent activity against Leishmania promastigotes. nih.gov For instance, a derivative with a 3-chlorophenyl substituent demonstrated a strong antileishmanial effect against Leishmania major with an IC₅₀ value of 0.6787 µg/mL, comparable to the standard drug Amphotericin B. nih.gov

A key target in Leishmania for drug development is the major surface protease, leishmanolysin, also known as GP63. frontiersin.org This zinc metalloprotease is crucial for the parasite's survival and infectivity in the mammalian host. While direct studies linking this compound to GP63 are lacking, the general strategy of targeting GP63 is well-established. frontiersin.org Given that benzimidazole derivatives show potent antileishmanial activity, it is plausible that their mechanism could involve the inhibition of critical parasitic enzymes like GP63, though further investigation is required to confirm this.

| Compound Derivative | Leishmania Species | IC₅₀ Value (µg/mL) |

|---|---|---|

| K1 (3-Cl phenyl derivative) | L. major | 0.6787 |

| K2 | L. major | 8.89 |

| K3 | L. major | 45.11 |

| K4 | L. major | 69.19 |

Antiviral Properties

The benzimidazole scaffold is a privileged structure in antiviral drug discovery, with its derivatives showing activity against a wide range of DNA and RNA viruses. researchgate.netnih.gov The 2-phenylbenzimidazole core, in particular, has been the basis for compounds with significant antiviral effects. researchgate.net

A comprehensive study of seventy-six 2-phenylbenzimidazole derivatives found that many compounds exhibited high activity (EC₅₀ = 0.1–10 μM) against at least one virus. The most frequently affected viruses included Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV). researchgate.net Another study identified 2-aryl-1H-benzimidazole-4-carboxamide derivatives as potent inhibitors of Coxsackie virus B3. hep.com.cn

The mechanism of antiviral action is often dependent on the specific virus. For BVDV, a surrogate for the Hepatitis C virus (HCV), certain 2-phenylbenzimidazole derivatives were found to inhibit the NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of these derivatives, with modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring significantly influencing their activity. nih.gov

| Compound Class | Target Virus | Observed Activity | Potential Mechanism |

|---|---|---|---|

| 2-Phenylbenzimidazole derivatives | BVDV, CVB-2, HSV-1, YFV | EC₅₀ values in the low micromolar range (0.1-10 µM). researchgate.net | Inhibition of NS5B RdRp for BVDV. researchgate.net |

| 2-Aryl-1H-benzimidazole-4-carboxamides | Coxsackie virus B3 | Potent inhibitory activity. hep.com.cn | Not specified. |

| Benzimidazole-2-phenyl-carboxamides | BVDV | EC₅₀ values as low as 0.23 µM. nih.gov | Inhibition of viral entry and replication. nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Nature and Position on Biological Activities

The biological activity of the 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole scaffold can be significantly modulated by the introduction of various substituents on its aromatic rings. The nature (electronic and steric properties) and position of these substituents play a crucial role in determining the potency and selectivity of the resulting compounds.

Electronic Effects of Substituents (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic properties of substituents on the phenyl and indole (B1671886) rings have a profound influence on the biological activities of this compound derivatives. Generally, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution within the molecule, thereby affecting its interaction with biological targets.

For instance, in the context of antioxidant activity, studies on related 2-phenyl-1H-indoles and benzimidazoles have shown that compounds bearing electron-donating substituents tend to be more effective. ijpsonline.com This is attributed to the increased ability of the molecule to donate electrons and scavenge free radicals. The electron-releasing mesomeric (+M) effect of halogens, for example, has been cited as a reason for enhanced antioxidant properties. ijpsonline.com Conversely, the presence of electron-withdrawing nitrogen atoms in the benzimidazole (B57391) nucleus can diminish the antioxidant potential. ijpsonline.com

In the realm of antimicrobial activity, the electronic nature of substituents also plays a pivotal role. For example, some studies on substituted benzimidazoles have indicated that the presence of nitro and chloro substituents can lead to good antimicrobial activity.

The following table summarizes the impact of electronic effects of substituents on the biological activities of analogous compounds.

| Compound Series | Substituent (Position) | Electronic Effect | Biological Activity | Observed Trend |

| 2-Phenyl-1H-indoles | p-Chloro, p-Bromo | Electron-Donating (mesomeric) | Antioxidant | Increased activity |

| 2-Phenyl-1H-indoles | p-Nitro | Electron-Withdrawing | Antimicrobial | Effective against certain bacteria |

| Benzimidazoles | Aromatic vs. Aliphatic | Varied | Radical Scavenging | Aromatic substituents more effective |

Steric Effects and Lipophilicity Modulation

Besides electronic effects, the size, shape, and lipophilicity of substituents are critical determinants of biological activity. Steric hindrance can influence the binding affinity of a molecule to its target receptor, while lipophilicity affects its ability to cross cell membranes and reach the site of action.

Quantitative Structure-Activity Relationship (QSAR) studies on various benzimidazole derivatives have highlighted the importance of these parameters. For instance, in a QSAR analysis of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae, the lipophilicity descriptor (logP), dipole moment (DM), and surface area grid (SAG) were found to govern the inhibitory activity. This suggests that a balance of lipophilicity and molecular size is crucial for optimal antifungal activity.

The introduction of bulky substituents can either enhance or diminish activity depending on the specific target and the topology of its binding site. While a larger substituent might provide additional van der Waals interactions, it could also lead to steric clashes that prevent optimal binding.

Positional Isomerism Effects on Activity

The position of a substituent on the aromatic rings of the this compound scaffold can dramatically alter its biological profile. Isomers with the same substituent at different positions (ortho, meta, or para) often exhibit distinct activities.

For example, in the context of radical scavenging activity of 2-phenyl-1H-indoles, a study found that the meta-isomer of a nitro-substituted compound was slightly more effective than the para-isomer. ijpsonline.com This highlights the subtle yet significant impact of substituent positioning on the molecule's ability to interact with its target. The differential effects of positional isomers are often attributed to variations in electronic distribution, steric hindrance, and the ability to form key intramolecular or intermolecular interactions.

Role of the Indole and Benzimidazole Moieties in Activity Enhancement

The this compound scaffold is a hybrid structure that combines two biologically significant heterocyclic moieties: indole and benzimidazole. Both of these ring systems are considered "privileged structures" in medicinal chemistry due to their prevalence in natural products and their ability to interact with a wide range of biological targets.

The indole nucleus is a key component of the amino acid tryptophan and is found in numerous alkaloids with potent pharmacological activities. Its electron-rich nature allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules.

The benzimidazole moiety , a fusion of benzene (B151609) and imidazole (B134444) rings, is structurally similar to purine (B94841) bases found in nucleic acids. This structural resemblance allows benzimidazole derivatives to act as antagonists or inhibitors of various enzymes and receptors. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, further contributing to its binding versatility.

The combination of these two pharmacophores in a single molecule can lead to a synergistic enhancement of biological activity. The indole ring can provide a hydrophobic anchor for binding, while the benzimidazole moiety can engage in more specific polar interactions. This dual-functionality may allow the molecule to bind to its target with higher affinity and selectivity. Furthermore, the rigid, planar nature of the fused ring system provides a well-defined scaffold for the precise spatial orientation of substituents, facilitating optimal interaction with the target's binding site.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh conditions, high temperatures, or costly catalysts, the future direction emphasizes green and sustainable chemistry. niscpr.res.ineprajournals.com Research is increasingly focused on methodologies that minimize environmental impact and enhance efficiency. eprajournals.com

Future synthetic strategies for 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole and its analogs will likely concentrate on:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. mdpi.commdpi.com Microwave-assisted methods under solvent-free conditions, potentially using catalysts like Erbium(III) triflate (Er(OTf)₃), represent a rapid and environmentally friendly approach. mdpi.com

Use of Green Solvents and Catalysts: The exploration of deep eutectic solvents (DES), ionic liquids, or water as reaction media is a key area of development. mdpi.comnih.gov These solvents are often less toxic and more recyclable than traditional organic solvents. nih.gov Furthermore, the use of inexpensive and benign catalysts, such as ammonium (B1175870) chloride or boric acid, aligns with the principles of green chemistry. niscpr.res.inchemmethod.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions reduces waste and simplifies product isolation. eprajournals.com Combining this approach with renewable feedstocks derived from biomass presents a highly sustainable route for future synthesis. eprajournals.com

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Method | Catalyst/Medium | Conditions | Advantages |

| Traditional Condensation | Polyphosphoric Acid | High Temperature | Established method |

| Microwave-Assisted | Er(OTf)₃ (1 mol%) | Solvent-free, 5-10 min | Rapid, high yields (86-99%), eco-friendly. mdpi.com |

| Deep Eutectic Solvent (DES) | Choline Chloride:o-PDA | 80°C, 8-10 min | High yields (89-97%), solvent acts as reagent. nih.gov |

| Green Catalysis | Ammonium Chloride | 80-90°C, 2h | Economically viable, simple procedure. niscpr.res.in |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. While its antimicrobial activity is established, the precise mechanisms are still under investigation. Future research will focus on identifying and validating its molecular targets.

Potential mechanisms and targets to be explored include:

Inhibition of Cell Division Proteins: Molecular docking studies on similar indole-benzimidazole derivatives have identified the filamenting temperature-sensitive protein Z (FtsZ) as a potential target. nih.gov FtsZ is essential for bacterial cell division, making it a prime target for novel antibiotics. nih.gov

Enzyme Inhibition: Other potential targets implicated by molecular modeling include pyruvate (B1213749) kinase and (p)ppGpp synthetases/hydrolases, both of which are vital for bacterial survival. nih.govnih.gov

DNA Interaction: The benzimidazole scaffold is known to interact with biomacromolecules. Some derivatives act as DNA minor groove binders, which can interfere with DNA replication and transcription, leading to antiparasitic effects. nih.gov

Tubulin Polymerization Inhibition: A key mechanism for the anthelmintic action of many benzimidazole drugs is the inhibition of tubulin polymerization in parasites. nih.gov Investigating the effect of this specific indole-benzimidazole hybrid on tubulin is a logical next step.

Table 2: Potential Molecular Targets for Indole-Benzimidazole Derivatives

| Target Protein | Biological Function | Potential Effect | Supporting Evidence |

| FtsZ | Bacterial cell division | Antibacterial | Molecular docking studies. nih.gov |

| Pyruvate Kinase | Glycolysis | Antistaphylococcal | Molecular modeling. nih.gov |

| DNA Minor Groove | DNA replication/transcription | Antiparasitic | Studies on bichalcophene diamidine derivatives. nih.gov |

| Estrogen Receptor alpha (ER-α) | Hormone signaling in cancer | Anticancer (Breast) | Studies on designed indole-benzimidazole hybrids. nih.gov |

| DNA Gyrase B | DNA supercoiling | Antibacterial | Pharmacophore modeling and synthesis of derivatives. nih.gov |

Exploration of New Application Areas in Diverse Scientific Fields

The structural motifs within this compound suggest a broad potential for biological activity beyond its current scope. Future research will likely explore its efficacy in other therapeutic areas.

Anticancer Activity: Benzimidazole derivatives have been investigated as anticancer agents that target various mechanisms, including receptor tyrosine kinases and topoisomerase. researchgate.netnih.gov Specifically, designed indole-benzimidazole hybrids have been shown to act as antagonists of Estrogen Receptor alpha (ER-α), a key target in breast cancer management. nih.gov Another close analog, 2-[2-(1H-indol-3-yl) ethyl]1H-benzimidazole, was identified through screening as a promising candidate for breast cancer treatment with a favorable pharmacokinetic profile. researchgate.net

Anthelmintic Activity: The benzimidazole core is famous for its use in anthelmintic drugs. hygeiajournal.comresearchgate.net Studies on 2-phenyl-1H-benzimidazole derivatives have demonstrated significant in vitro activity against gastrointestinal nematodes like Teladorsagia circumcincta and Trichuris muris. nih.govnih.gov Given its structure, exploring the anthelmintic potential of this compound is a promising avenue. rsc.org

Antiviral and Antioxidant Properties: The broader class of benzimidazoles has shown a wide spectrum of pharmacological activities, including antiviral and antioxidant effects, presenting additional fields for future investigation. ijpsjournal.com

Advanced Computational Modeling and Rational Compound Design for Enhanced Efficacy and Selectivity

Computational chemistry offers powerful tools to accelerate drug discovery by predicting the activity of new molecules before they are synthesized. The application of these methods will be instrumental in optimizing the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing 2D and 3D-QSAR models for a series of benzimidazole derivatives, researchers can predict the activity of new analogs and identify key structural features required for potency. researchgate.netnih.govlongdom.org Such models can guide the synthesis of derivatives with improved antibacterial, anticancer, or anthelmintic properties. researchgate.netnih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for E. coli DNA Gyrase B inhibitors led to the successful design of 2,5(6)-substituted benzimidazoles predicted to have strong interactions with key amino acid residues. nih.gov

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. Docking studies can help elucidate the mechanism of action, as seen with indole-benzimidazoles and targets like FtsZ, or predict the binding affinity of newly designed compounds. nih.govnih.gov

In Silico ADME Prediction: Early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development. rsc.org Computational tools can assess the drug-likeness and pharmacokinetic profiles of new derivatives, helping to prioritize candidates with a higher probability of success in clinical trials. rsc.org

Investigation of Hybrid Systems and Multi-Pharmacophore Constructs for Synergistic Effects

The concept of molecular hybridization, which combines two or more distinct pharmacophores into a single molecule, is a promising strategy for developing drugs with enhanced efficacy or multi-target capabilities. researchgate.nettandfonline.com The this compound is itself a hybrid, and future work could involve attaching additional bioactive scaffolds to achieve synergistic effects. tandfonline.com

Examples of potential hybrid systems include:

Benzimidazole-Triazole Hybrids: The 1,2,3-triazole ring is another important pharmacophore. Hybrid molecules incorporating both benzimidazole and triazole moieties have been synthesized and evaluated as anticancer agents, targeting multiple enzymes. nih.govjchemlett.com

Benzimidazole-Thiazole/Thiazolidinedione Hybrids: The fusion of benzimidazole with thiazole-based structures has yielded compounds with potent anti-inflammatory and anticancer activities. researchgate.net

Benzimidazole-Quinolinone Hybrids: Dovitinib, a clinically investigated anticancer agent, is a benzimidazole-quinolinone hybrid that acts as a multi-target receptor tyrosine kinase inhibitor. nih.gov

By strategically combining the indole-benzimidazole core with other pharmacophores, researchers can design novel compounds that address complex diseases like cancer or inflammation through a multi-pronged approach. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via one-pot, two-step reactions. For example, indole derivatives are condensed with benzimidazole precursors under reflux conditions using catalysts like acetic acid or p-toluenesulfonic acid. Substituents on the phenyl or indole rings (e.g., methoxy, methyl, or allyl groups) are introduced during the reaction, yielding derivatives with high purity (81–87% yields) . Solvents such as ethanol or DMF are critical for optimizing reaction efficiency.

Q. Which spectroscopic techniques are employed to confirm the structure of synthesized derivatives?

- Methodological Answer : Structural confirmation relies on a combination of NMR, NMR, IR, and HRMS. For instance, NMR spectra resolve aromatic proton environments (e.g., δ 7.07–7.87 ppm for indole and benzimidazole protons), while IR identifies NH stretches (~3400 cm) and aromatic C=C vibrations. HRMS validates molecular ion peaks (e.g., [M+H]) with deviations <2 ppm .

Q. What are the primary photophysical properties reported for this compound?

- Methodological Answer : Derivatives exhibit strong absorption in the UV-vis range (250–400 nm) with fluorescence emission sensitive to substituents. For example, allyl-substituted derivatives show bathochromic shifts due to extended conjugation, while methoxy groups enhance quantum yields. Solvatochromic studies in polar solvents (e.g., DMSO) reveal polarity-dependent emission profiles .

Advanced Research Questions

Q. How can density functional theory (DFT) predict and optimize the electronic properties of derivatives?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and predict frontier molecular orbitals (HOMO-LUMO gaps). These calculations correlate with experimental UV-vis data, enabling rational design of derivatives with tailored bandgaps. For example, electron-donating groups lower LUMO energy, enhancing charge-transfer properties .

Q. What methodologies address discrepancies in melting points and yields across synthetic protocols?

- Methodological Answer : Discrepancies arise from variations in crystallization conditions (e.g., solvent polarity, cooling rates) and substituent effects. For instance, allyl-substituted derivatives (e.g., 3p) melt at 279.9–280.4°C, while benzyl-substituted analogs (e.g., 3u) melt higher (306.1–306.5°C) due to packing efficiency. Recrystallization in mixed solvents (e.g., ethanol/water) improves purity and reproducibility .

Q. How do substituents on the phenyl/indole rings influence photophysical and biological interactions?

- Methodological Answer : Substituents alter π-π stacking and hydrogen-bonding interactions. Methoxy groups enhance fluorescence quantum yields (e.g., compound 3q: Φ = 0.45 in DMSO) but reduce solubility. In biological studies, derivatives with halogen substituents (e.g., 9c) show improved docking affinity to enzymes (RMSD <2 Å) due to hydrophobic interactions .

Q. What strategies design derivatives as ligands for optoelectronic applications?

- Methodological Answer : Derivatives are functionalized with electron-withdrawing groups (e.g., -CF) to stabilize metal complexes. Crystal structure analysis (e.g., triclinic P1 symmetry, π-π stacking at 3.5 Å spacing) guides ligand design for Ir complexes in OLEDs. Excited-state intramolecular proton transfer (ESIPT) properties are optimized via substituent positioning .

Q. How are docking studies utilized to evaluate biological activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding modes to targets like α-glucosidase. Derivatives with triazole-thiazole hybrids (e.g., 9c) achieve binding energies <−8 kcal/mol, with key interactions (e.g., hydrogen bonds with Asp349, hydrophobic contacts with Phe314) validated by RMSD analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.